

"2-Acetamido-5-methoxy-4-nitrobenzoic acid"

13C NMR chemical shifts

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Compound of Interest

Compound Name: 2-Acetamido-5-methoxy-4-nitrobenzoic acid

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An Application Guide to the ^{13}C NMR Spectroscopy of **2-Acetamido-5-methoxy-4-nitrobenzoic acid**

Introduction: Deciphering Molecular Architecture

In the landscape of modern drug discovery and organic synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of small molecules. Specifically, Carbon-13 (^{13}C) NMR spectroscopy provides a direct map of the carbon skeleton, revealing invaluable information about the chemical environment of each carbon atom. This guide focuses on **2-Acetamido-5-methoxy-4-nitrobenzoic acid**, a polysubstituted aromatic compound whose intricate electronic landscape presents a compelling case study for ^{13}C NMR analysis.

The interpretation of its spectrum is not trivial; it requires a nuanced understanding of how the competing electron-donating and electron-withdrawing effects of its four distinct substituents—acetamido, methoxy, nitro, and carboxylic acid—modulate the magnetic shielding of each carbon atom. This document serves as a comprehensive technical guide for researchers, providing both a theoretical prediction of the ^{13}C chemical shifts and a detailed experimental protocol for acquiring high-quality spectral data.

Molecular Structure and Atom Numbering Convention

To facilitate a clear and unambiguous discussion of the chemical shifts, the carbon atoms of **2-Acetamido-5-methoxy-4-nitrobenzoic acid** are numbered according to the convention illustrated below. This systematic numbering is essential for assigning specific resonance signals to their corresponding atoms within the molecule.

Caption: IUPAC numbering of carbon atoms in **2-Acetamido-5-methoxy-4-nitrobenzoic acid**.

Theoretical Principles and Predicted Chemical Shifts

The chemical shift (δ) of a carbon nucleus is highly sensitive to its local electronic environment. Electron-withdrawing groups (EWGs) deshield the nucleus, shifting its resonance signal downfield (to a higher ppm value), while electron-donating groups (EDGs) increase shielding, moving the signal upfield (to a lower ppm value).

- Aromatic Carbons (C1-C6): These typically resonate in the 120-150 ppm range.^[1] The precise shift of each carbon is a composite of the effects from all four substituents.
 - -COOH (at C1): A moderately electron-withdrawing group.
 - -NHCOCH₃ (at C2): An electron-donating group due to the nitrogen's lone pair resonance, causing upfield shifts at ortho (C1, C3) and para (C5) positions.
 - -NO₂ (at C4): A powerful electron-withdrawing group, causing significant downfield shifts, especially at the attached carbon (C4) and its ortho positions (C3, C5).
 - -OCH₃ (at C5): A strong electron-donating group, causing upfield shifts at ortho (C4, C6) and para (C2) positions.
- Carboxylic Acid Carbon (C7): The carbonyl carbon of a carboxylic acid is highly deshielded and typically appears in the 165-185 ppm range.
- Amide Carbons (C8, C9): The amide carbonyl (C8) is found around 165-175 ppm, while the methyl carbon (C9) is highly shielded, appearing far upfield around 20-30 ppm.
- Methoxy Carbon (C10): The carbon of a methoxy group attached to an aromatic ring typically resonates between 55-65 ppm.

Based on these principles and data from analogous substituted benzoic acids, a set of predicted chemical shifts for the target molecule has been compiled.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Carbon Atom	Carbon Type	Key Influencing Substituents	Predicted Chemical Shift (δ , ppm)
C1	Aromatic (Quaternary)	Attached to -COOH (EWG); ortho to -NHAc (EDG) & C6	125 - 135
C2	Aromatic (Quaternary)	Attached to -NHAc (EDG); para to -OCH ₃ (EDG)	140 - 150
C3	Aromatic (CH)	ortho to -NHAc (EDG) & -NO ₂ (EWG)	110 - 120
C4	Aromatic (Quaternary)	Attached to -NO ₂ (EWG); ortho to -OCH ₃ (EDG)	145 - 155
C5	Aromatic (Quaternary)	Attached to -OCH ₃ (EDG); ortho to -NO ₂ (EWG)	150 - 160
C6	Aromatic (CH)	ortho to -OCH ₃ (EDG)	105 - 115
C7	Carboxylic Acid (-COOH)	Carbonyl	165 - 175
C8	Amide (-C=O)	Carbonyl	168 - 178
C9	Amide (-CH ₃)	Methyl	20 - 25
C10	Methoxy (-OCH ₃)	Methyl	55 - 65

Application Protocol: Acquiring a High-Resolution ¹³C NMR Spectrum

This protocol provides a robust methodology for obtaining a standard, proton-decoupled ¹³C NMR spectrum of **2-Acetamido-5-methoxy-4-nitrobenzoic acid**.

Part 1: Sample Preparation

- Solvent Selection: Due to the presence of a carboxylic acid and amide, the compound's solubility may be limited in chloroform-d (CDCl₃). Dimethyl sulfoxide-d₆ (DMSO-d₆) is a more reliable choice.
- Weighing: Accurately weigh 15-25 mg of the purified, dry compound.
- Dissolution: Transfer the sample into a clean, dry 5 mm NMR tube. Add approximately 0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).
- Homogenization: Securely cap the tube and gently vortex or invert it until the sample is completely dissolved. A brief, gentle warming may aid dissolution if necessary.
- Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as a 0 ppm reference. If not present, it can be added, but referencing to the residual solvent peak is more common practice.^[6]

Part 2: Instrument and Experiment Setup

The following parameters are based on a standard 400 MHz (or higher) NMR spectrometer, which corresponds to a ¹³C frequency of 100 MHz.

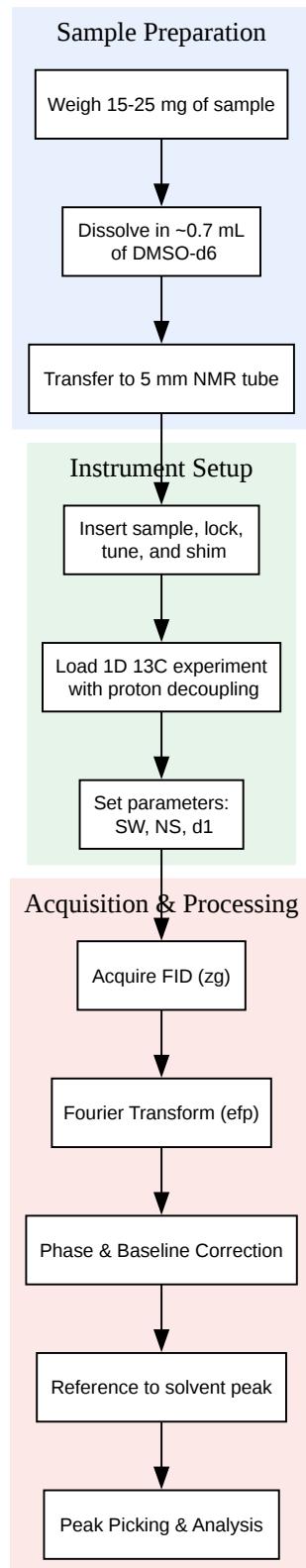
- Instrument Insertion & Locking: Insert the sample into the magnet. Lock the field frequency onto the deuterium signal of the solvent.
- Tuning and Matching: Tune and match the ¹³C probe to the sample. This ensures maximum signal transmission and sensitivity.^[6]
- Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.
- Experiment Parameterization:
 - Experiment Type: Select a standard 1D carbon experiment with proton broadband decoupling (e.g., zgpg30 or a similar pulse program on Bruker systems).

- Spectral Width (SW): Set a sweep width of approximately 220-240 ppm (e.g., from -10 to 230 ppm) to ensure all signals, from the upfield methyl to the downfield carbonyls, are captured.
- Number of Scans (NS): Due to the low natural abundance of ^{13}C (1.1%), a significant number of scans is required. Start with a minimum of 1024 scans. For dilute samples, 4096 scans or more may be necessary.[6]
- Relaxation Delay (d1): This is a critical parameter for quantitative accuracy. Quaternary carbons, which lack attached protons, have long relaxation times. A short delay (1-2 seconds) is sufficient for routine qualitative spectra. For better representation of quaternary carbons, increase d1 to 5-10 seconds.[7][8]
- Acquisition Time (AQ): Typically set between 1-2 seconds.
- Receiver Gain (RG): Use the rga (receiver gain auto) command or an equivalent function to automatically set the optimal receiver gain to prevent signal clipping and maximize dynamic range.[6]

Part 3: Data Acquisition & Processing

- Acquisition: Start the acquisition by typing zg or clicking the "Go" button.
- Processing: Once the acquisition is complete, the Free Induction Decay (FID) is processed.
 - Fourier Transform: Apply an exponential line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio, then perform the Fourier transform (efp).[6]
 - Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in positive absorption mode.
 - Baseline Correction: Apply a baseline correction algorithm to produce a flat, even baseline across the spectrum.
 - Referencing: Calibrate the chemical shift axis. If using DMSO-d₆, reference the central peak of the solvent multiplet to 39.52 ppm.[6]
 - Peak Picking: Identify and label the chemical shift of each peak.

Experimental Workflow Diagram



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